molecular formula C11H11NO2S B555700 3-(3-Benzothienyl)-D-alanine CAS No. 111139-55-0

3-(3-Benzothienyl)-D-alanine

Cat. No. B555700
M. Wt: 221.28 g/mol
InChI Key: GAUUPDQWKHTCAX-SECBINFHSA-N
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Description

“3-(3-Benzothienyl)-D-alanine” is an alanine derivative . It has a molecular formula of C16H19NO4S and a molecular weight of 321.4 g/mol . It is also known by other names such as BOC-3-(3-BENZOTHIENYL)-DL-ALANINE .


Synthesis Analysis

The synthesis of “3-(3-Benzothienyl)-D-alanine” can be achieved through the utilization of titration calorimetry and synthetic chemistry methods . A study has reported the directed-evolution of translation systems that allow the incorporation of unnatural amino acids with similar efficiency to natural amino acids .


Molecular Structure Analysis

The InChI of “3-(3-Benzothienyl)-D-alanine” is InChI=1S/C16H19NO4S/c1-16(2,3)21-15(20)17-12(14(18)19)8-10-9-22-13-7-5-4-6-11(10)13/h4-7,9,12H,8H2,1-3H3,(H,17,20)(H,18,19) . The Canonical SMILES is CC(C)(C)OC(=O)NC(CC1=CSC2=CC=CC=C21)C(=O)O .


Chemical Reactions Analysis

The engineered chimeric phenylalanine systems dramatically increase the yield of proteins bearing unnatural amino acids (UAAs), through systematic engineering of the aminoacyl-tRNA synthetase and its respective cognate tRNA . These engineered synthetase/tRNA pairs allow single-site and multi-site incorporation of UAAs with efficiencies similar to those of natural amino acids (NAAs) and high fidelity .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(3-Benzothienyl)-D-alanine” include a molecular weight of 321.4 g/mol , XLogP3-AA of 3.5 , Hydrogen Bond Donor Count of 2 , Hydrogen Bond Acceptor Count of 5 , and Rotatable Bond Count of 6 .

Scientific Research Applications

  • Photophysical Properties and Applications : The solvatochromic properties of benzothienyl-alanine derivatives, including their photophysical characteristics in different solvent environments, are explored for potential applications in biophysical studies and fluorescent amino acids research (Guzow et al., 2013).

  • Medicinal Chemistry and Hormone Research : Heterocyclic aromatic amino acids like 3-(3-Benzothienyl)-D-alanine have been synthesized and used in the preparation of analogues of luteinizing hormone-releasing hormone (LH-RH), yielding potent agonist analogues (Nestor et al., 1984).

  • Protein Research and Engineering : The tryptophan analog 3-benzothienyl-l-alanine (Bta) has been used in protein research, specifically in substituting tryptophan in proteins to study the importance of hydrogen bonds and aromatic side chains in protein function (Englert et al., 2015).

  • Fluorescent Monosaccharide Sensors : Certain derivatives of benzothienyl-alanine have been studied for their potential as selective sensors for monosaccharides like fructose, owing to their binding properties at physiological pH (Guzow et al., 2012).

  • Bioorganic-Inorganic Interface Study : The interaction of alanine, including its derivatives, with inorganic surfaces like silica has been researched, providing insights into biomolecular recognition and interactions at the molecular level, relevant for nanotechnology and biomedical applications (Ben Shir et al., 2010).

  • Chemosensors for Metal Cations : Derivatives of benzothienyl-alanine have been synthesized and evaluated as chemosensors for various metal cations, demonstrating their potential in bioinspired frameworks for metal ion recognition (Esteves et al., 2018).

  • Influence in Peptide Agonism and Antagonism : The substitution of specific amino acids in peptide sequences with 3-(3-Benzothienyl)-D-alanine can switch the behavior of peptides from inverse agonism to agonism, indicating its significant role in the biological activity of peptides (Els et al., 2012).

  • Transition Metal Ion Detection : A derivative of 3-(3-Benzothienyl)-D-alanine has been developed as a specific chemosensor for detecting transition and rare-earth metal ions, showcasing its applicability in environmental and analytical chemistry (Guzow et al., 2004).

Future Directions

The future directions for “3-(3-Benzothienyl)-D-alanine” could involve further expanding the substrate scope of orthogonal translation by a semi-rational approach . This could involve redesigning the efficiency of the Mm PylRS . The strategy could also significantly improve the orthogonal translation efficiency with the previously activated analog 3-benzothienyl-l-alanine .

properties

IUPAC Name

(2R)-2-amino-3-(1-benzothiophen-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c12-9(11(13)14)5-7-6-15-10-4-2-1-3-8(7)10/h1-4,6,9H,5,12H2,(H,13,14)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAUUPDQWKHTCAX-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CS2)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90357535
Record name 3-(3-Benzothienyl)-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Benzothienyl)-D-alanine

CAS RN

111139-55-0
Record name 3-(3-Benzothienyl)-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Lin, A Koley, W Zhang, D Pei, Y Rikihisa - PNAS nexus, 2023 - academic.oup.com
Ehrlichia chaffeensis is an obligatory intracellular bacterium that infects monocytes and macrophages, and causes human monocytic ehrlichiosis, an emerging life-threatening infectious …
Number of citations: 4 academic.oup.com

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